Faster Pbf Deprotection Kinetics
The norarginine (homoarginine) backbone in Fmoc-D-norArg(Pbf)-OH analogs has a side chain one methylene group shorter than standard arginine. Kinetic studies directly comparing deprotection rates show that this shortened side chain accelerates the removal of the Pbf protecting group. For the norarginine derivative, 92–95% deprotection occurs within 1.5 hours in a standard TFA:phenol:thioanisole:H₂O (90:5:3:2) cocktail, whereas the standard arginine derivative requires 2–3 hours to achieve comparable deprotection . This accelerated cleavage profile is expected to be conserved in the N-methylated analog, Fmoc-D-norArg(Me,pbf)-OH, as the methyl group on the Pbf nitrogen does not alter the fundamental side chain length.
| Evidence Dimension | Deprotection Rate (Pbf group removal) |
|---|---|
| Target Compound Data | 92–95% deprotection in ≤1.5 hours (inferred from Fmoc-D-norArg(Pbf)-OH) |
| Comparator Or Baseline | Standard Fmoc-Arg(Pbf)-OH: requires 2–3 hours for equivalent deprotection |
| Quantified Difference | ≥ 0.5–1.5 hour reduction in cleavage time |
| Conditions | Cleavage cocktail: TFA:phenol:thioanisole:H₂O (90:5:3:2) |
Why This Matters
Faster and more complete deprotection reduces the risk of incomplete cleavage and associated impurities, leading to higher crude peptide purity and simplifying downstream purification.
